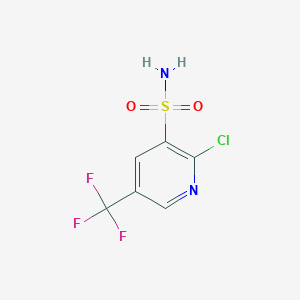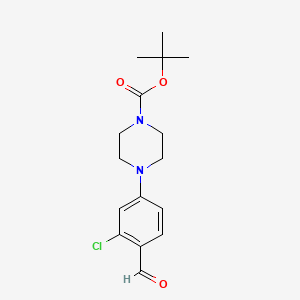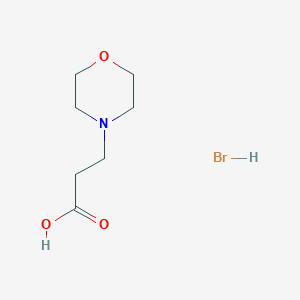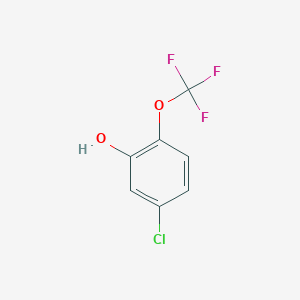![molecular formula C13H18ClFN2 B1425592 {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1275707-33-9](/img/structure/B1425592.png)
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine
Vue d'ensemble
Description
The compound “{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine” is a chemical compound with a molecular weight of 241.69 . It is also known as 1-(2-chloro-6-fluorobenzyl)-4-piperidinone .
Molecular Structure Analysis
The molecular formula of “{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine” is C12H13ClFNO . The InChI code for this compound is ZXSQLODBMKKLKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine” include a boiling point of 225.7±35.0 °C (Predicted), a density of 1.351±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 8.04±0.50 (Predicted) .Applications De Recherche Scientifique
1. Antidepressant Potential
- A study by Vacher et al. (1999) on novel derivatives of 2-pyridinemethylamine revealed that incorporating a fluorine atom in specific positions led to analogs with enhanced and long-lasting 5-HT1A agonist activity. This indicates potential antidepressant properties (Vacher et al., 1999).
2. Biased Agonists for Depression Treatment
- Research by Sniecikowska et al. (2019) on aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine suggested these compounds as biased agonists of serotonin 5-HT1A receptors. They showed potent antidepressant-like activity and high selectivity, indicating potential for treating depression (Sniecikowska et al., 2019).
3. Dopamine and Serotonin Receptor Antagonism
- A 1992 study by Perregaard et al. found that derivatives of 1-(4-fluorophenyl)-1H-indoles, including compounds similar in structure to {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine, exhibited dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in psychopharmacology (Perregaard et al., 1992).
4. Synthesis of 2-(1-Aminoalkyl) Piperidines
- Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using a similar compound. This synthesis has implications in the development of various pharmaceutical agents (Froelich et al., 1996).
5. Analgesic Effects in Neuropathic Pain
- A study by Deseure et al. (2002) on the 5-HT(1A) receptor agonist F 13640 showed that compounds structurally similar to "{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine" can attenuate neuropathic pain, indicating potential for pain management (Deseure et al., 2002).
6. Serotonin Receptor Agonist for Neuropsychiatric Disorders
- Vickers et al. (2001) investigated several 5-HT2C receptor agonists, including compounds related to "{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine." These agonists showed potential therapeutic applications in neuropsychiatric disorders (Vickers et al., 2001).
7. Antiosteoclast Activity
- Reddy et al. (2012) synthesized a family of boronates, including piperidin-2-yl-methanamine derivatives, demonstrating moderate to high antiosteoclast activity. This suggests potential applications in bone health and disorders (Reddy et al., 2012).
8. Aurora Kinase Inhibitor for Cancer Treatment
- A 2006 study on Aurora kinase inhibitors included compounds structurally related to "{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine." These inhibitors may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
9. Cognitive Dysfunction Treatment
- Ogawa et al. (1994) researched N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, a selective and potent sigma receptor ligand. Their findings on cognitive dysfunction in rats suggest potential therapeutic applications for similar compounds in treating cognitive disorders (Ogawa et al., 1994).
10. Antipsychotic Potential
- Kawashima et al. (1999) studied selective dopamine D4 receptor blockers, revealing that compounds related to "{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine" may have antipsychotic effects (Kawashima et al., 1999).
Propriétés
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWFDRYRDWZOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



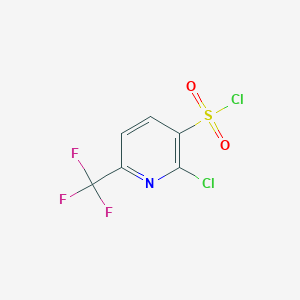
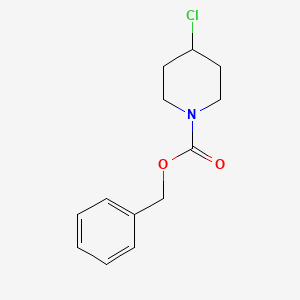
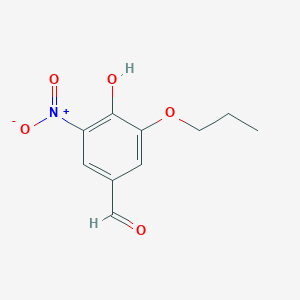
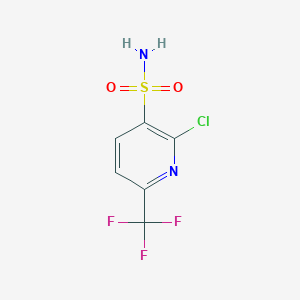
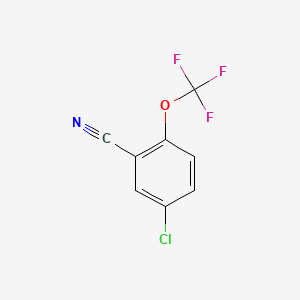
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)
